

An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-5-methylbenzenesulfonyl chloride

Cat. No.: B169888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Cyano-5-methylbenzenesulfonyl chloride**, a versatile reagent in organic synthesis with applications in the pharmaceutical, dye, and agrochemical industries.

Core Chemical Properties

2-Cyano-5-methylbenzenesulfonyl chloride, also known by its synonyms 2-cyano-5-methylbenzenesulphonyl chloride and 3-(Chlorosulphonyl)-4-cyanotoluene, is a sulfonyl chloride compound.^[1] Its core chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	197960-31-9	[1]
Molecular Formula	C ₈ H ₆ CINO ₂ S	[1]
Molecular Weight	215.66 g/mol	[1]
Melting Point	71 °C	[1]
Boiling Point	382 °C at 760 mmHg	[1]
Density	1.46 g/cm ³	[1]
Flash Point	184.9 °C	[1]
Appearance	Not explicitly stated, but related compounds are often solids or oils.	
Solubility	No quantitative data available. Generally soluble in organic solvents.	
Vapor Pressure	4.86E-06 mmHg at 25°C	[1]
Refractive Index	1.587	[1]

Reactivity and Stability

2-Cyano-5-methylbenzenesulfonyl chloride is a reactive compound, primarily utilized for its electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it a valuable building block in the synthesis of more complex molecules. [\[1\]](#)

The presence of an electron-withdrawing cyano group on the aromatic ring can influence the reactivity of the sulfonyl chloride. It is generally stable under standard conditions but is corrosive and should be handled with care.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-Cyano-5-methylbenzenesulfonyl chloride** are not readily available in the public domain. However, general methods for the synthesis of sulfonyl chlorides and related compounds can be adapted.

General Synthesis of Arenesulfonyl Chlorides

A common method for the synthesis of arenesulfonyl chlorides is the chlorosulfonation of the corresponding arene. An alternative is the reaction of a diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Disclaimer: The following are generalized experimental protocols and should be adapted and optimized for the specific synthesis of **2-Cyano-5-methylbenzenesulfonyl chloride** with appropriate safety precautions in a laboratory setting.

Method 1: Chlorosulfonation of 4-Cyanotoluene (Conceptual)

This approach is hypothetical as the starting material and reaction conditions would need to be empirically determined to favor the desired isomer.

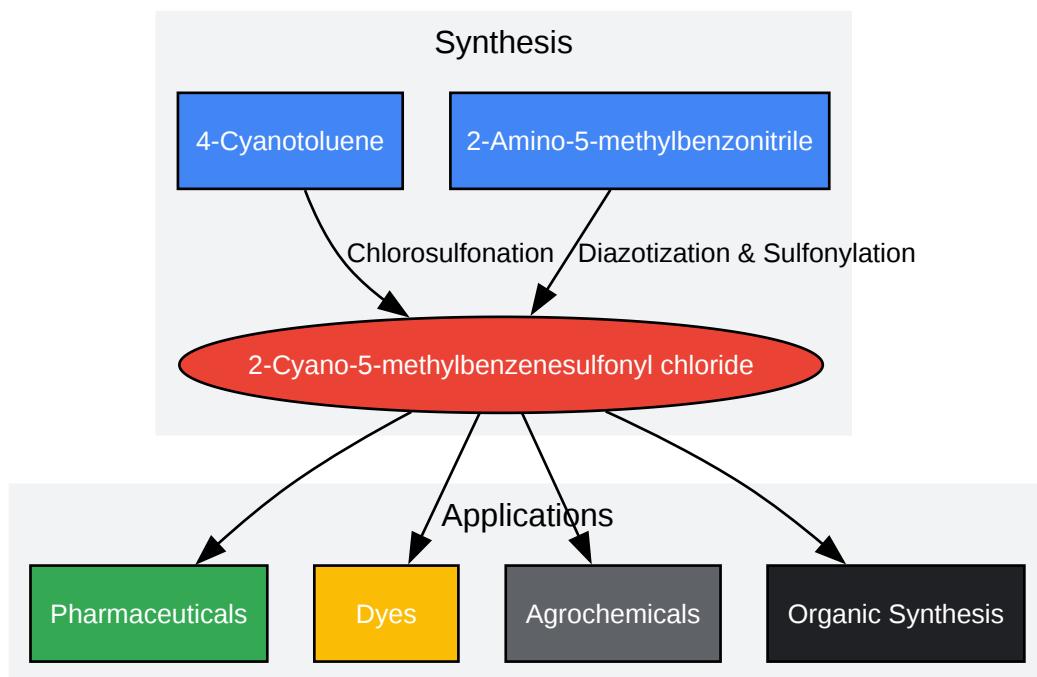
- **Reaction Setup:** In a fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber.
- **Reagents:** 4-Cyanotoluene is placed in the flask. Chlorosulfonic acid is added to the dropping funnel.
- **Reaction:** The flask is cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred 4-cyanotoluene at a controlled temperature.
- **Work-up:** After the reaction is complete, the mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Method 2: From 2-Amino-5-methylbenzonitrile (Sandmeyer-type Reaction)

- **Diazotization:** 2-Amino-5-methylbenzonitrile is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Sulfonylation:** In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and saturated with hydrogen chloride gas. Copper(I) chloride is added as a catalyst.
- **Reaction:** The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution.
- **Work-up:** After the evolution of nitrogen gas ceases, the reaction mixture is poured into water. The product is then extracted with an organic solvent.
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude **2-Cyano-5-methylbenzenesulfonyl chloride** can be purified by recrystallization or column chromatography.

General Purification Protocol: Recrystallization

- Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

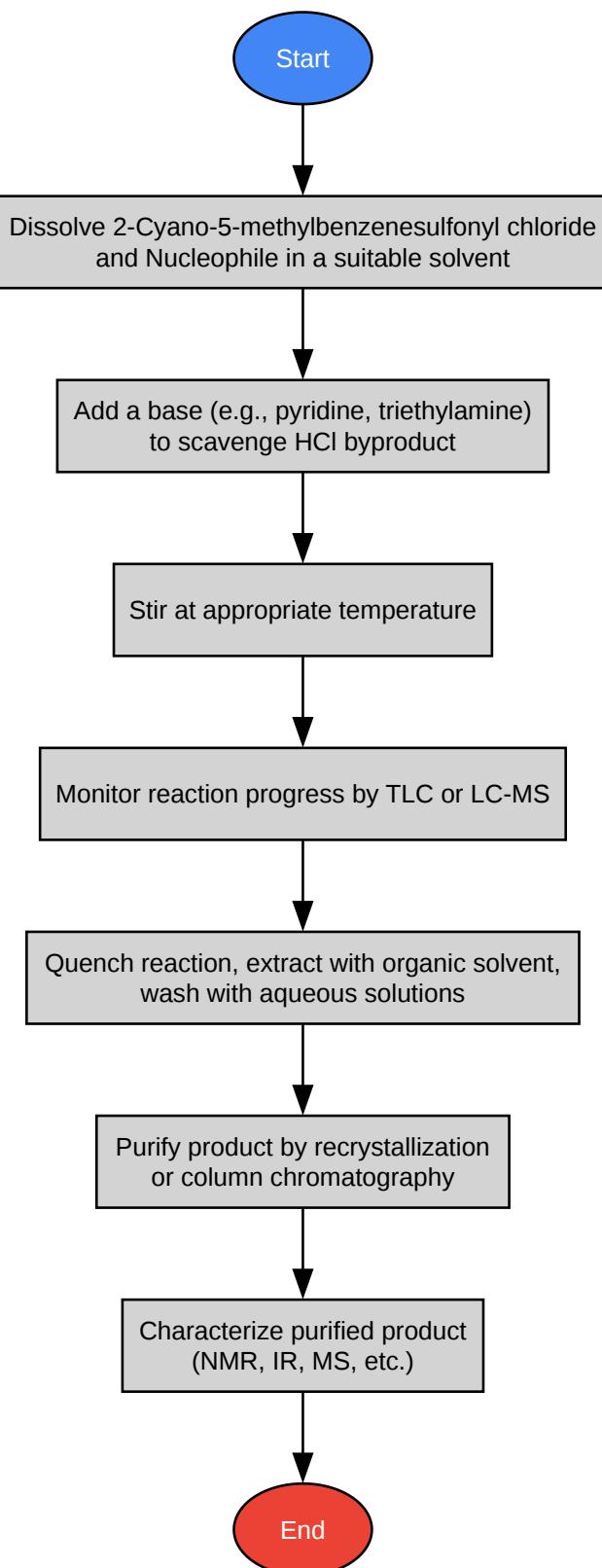

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific method for **2-Cyano-5-methylbenzenesulfonyl chloride** is not available, a general approach for a related compound can be adapted:

- Column: A C18 reversed-phase column is commonly used for aromatic compounds.
- Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.
- Detector: A UV detector set at a wavelength where the compound has significant absorbance would be appropriate.
- Standard Preparation: A standard solution of the purified compound at a known concentration is prepared for quantification.
- Sample Preparation: The sample to be analyzed is dissolved in a suitable solvent and filtered before injection.

Logical Relationships in Synthesis and Application

The following diagram illustrates the central role of **2-Cyano-5-methylbenzenesulfonyl chloride** as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Synthetic routes to and applications of **2-Cyano-5-methylbenzenesulfonyl chloride**.

Experimental Workflow: General Nucleophilic Substitution

The primary utility of **2-Cyano-5-methylbenzenesulfonyl chloride** is in nucleophilic substitution reactions. The general workflow for such a reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for a nucleophilic substitution reaction.

Safety Information

2-Cyano-5-methylbenzenesulfonyl chloride is a corrosive and hazardous chemical.[\[1\]](#) It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-5-methylbenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169888#2-cyano-5-methylbenzenesulfonyl-chloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com